molecular formula C22H21N3O5S B1396295 2-{[[2-(Anilinosulfonyl)ethyl](pyridin-3-ylmethyl)amino]carbonyl}benzoic acid CAS No. 1306738-74-8

2-{[[2-(Anilinosulfonyl)ethyl](pyridin-3-ylmethyl)amino]carbonyl}benzoic acid

Cat. No. B1396295
CAS RN: 1306738-74-8
M. Wt: 439.5 g/mol
InChI Key: UQLQZJMVMDHRHS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C22H21N3O5S . It has a molecular weight of 439.49 . The structure includes an anilinosulfonyl ethyl group, a pyridin-3-ylmethyl amino group, and a benzoic acid group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 439.49 . The molecular formula is C22H21N3O5S . Unfortunately, the specific physical and chemical properties like boiling point, melting point, and density are not provided in the available resources .

Scientific Research Applications

Complexation and Structure

  • Archetypal Compound Complexation : Research on compounds like 2-[(pyridin-2-ylmethyl)-amino]-benzoic acid has led to the preparation of complexes with metals such as Co, Ni, and Cu. These complexes were studied using UV-Vis and IR spectroscopy and X-ray crystallography, highlighting their potential in coordination chemistry (Woodburn et al., 2010).

Crystallography and Molecular Structure

  • Co-crystal Studies : A study on benzoic acid–3,4-bis[(pyridin-3-ylmethyl)amino]cyclobut-3-ene-1,2-dione reveals the molecular interactions and hydrogen bonding within its structure, providing insights into the structural arrangement of similar chemical compounds (Lemmerer & Bourne, 2012).

Biological Imaging and Fluorescence

  • Fluorescent Zn(II) Sensors : Derivatives of benzoic acid, such as those involving pyridin-2-ylmethyl-amino groups, have been used to create midrange affinity fluorescent Zn(II) sensors for biological imaging applications. These sensors have shown cell permeability and responsiveness to Zn(II) in vivo, indicating their potential in biomedical research (Nolan et al., 2006).

Coordination Chemistry

  • Lanthanide Coordination Compounds : Research involving aromatic carboxylic acids like 3,5-bis(pyridine-2-ylmethoxy)benzoic acid has led to the synthesis of lanthanide coordination compounds. These compounds exhibit interesting photophysical properties, suggesting applications in materials science and photonic devices (Sivakumar et al., 2011).

Catalysis and Chemical Reactions

  • Hydrogenation Reactions : Studies on molecules containing pyridine-2-ylmethylsulfanyl benzoic acid have been instrumental in developing water-soluble catalysts for transfer hydrogenation of carbonyl compounds. This demonstrates the compound's relevance in catalysis and green chemistry applications (Prakash et al., 2014).

These studies showcase the diverse applications of compounds structurally related to "2-{[2-(Anilinosulfonyl)ethylamino]carbonyl}benzoic acid" in fields such as coordination chemistry, crystallography, fluorescence imaging, and catalysis. This information excludes details on drug usage, dosage, and side effects, focusing strictly on the scientific research aspects of the compound.

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It could vary depending on its use in different fields such as drug discovery, material synthesis, and catalysis.

Safety and Hazards

The specific safety and hazard information for this compound is not provided in the available resources . It’s always important to handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

2-[2-(phenylsulfamoyl)ethyl-(pyridin-3-ylmethyl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S/c26-21(19-10-4-5-11-20(19)22(27)28)25(16-17-7-6-12-23-15-17)13-14-31(29,30)24-18-8-2-1-3-9-18/h1-12,15,24H,13-14,16H2,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLQZJMVMDHRHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)CCN(CC2=CN=CC=C2)C(=O)C3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001128138
Record name Benzoic acid, 2-[[[2-[(phenylamino)sulfonyl]ethyl](3-pyridinylmethyl)amino]carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001128138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[[2-(Anilinosulfonyl)ethyl](pyridin-3-ylmethyl)amino]carbonyl}benzoic acid

CAS RN

1306738-74-8
Record name Benzoic acid, 2-[[[2-[(phenylamino)sulfonyl]ethyl](3-pyridinylmethyl)amino]carbonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306738-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-[[[2-[(phenylamino)sulfonyl]ethyl](3-pyridinylmethyl)amino]carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001128138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[[2-(Anilinosulfonyl)ethyl](pyridin-3-ylmethyl)amino]carbonyl}benzoic acid
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